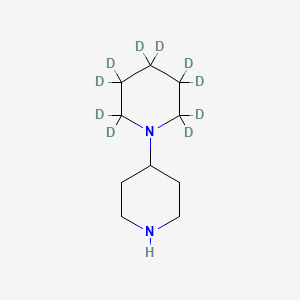

1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10

説明

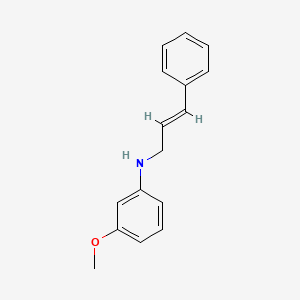

“1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10” is a stable isotope-labelled compound with the molecular formula C10H10D10N2 . It is used in the synthesis of selective sphingosine kinase 1 inhibitors, which are used as therapeutic agents for proliferative diseases . It is also used in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists .

Molecular Structure Analysis

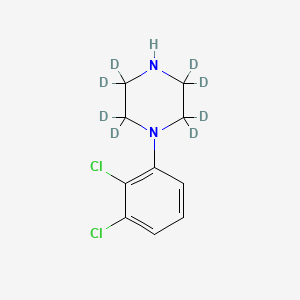

The molecular structure of “1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10” consists of two piperidine rings connected at the 1 and 4 positions . The molecular weight is 178.34 .Physical And Chemical Properties Analysis

“1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10” is a light brown solid . It has a melting point of 63-66°C . It is slightly soluble in chloroform and methanol .科学的研究の応用

Tyrosinase Inhibition and Drug Design

The application of 1,4'-bipiperidine derivatives in scientific research has been notably documented in the field of tyrosinase inhibition. One study involved the synthesis of N-substituted biperidines to test as tyrosinase inhibitors, contributing to drug design efforts against diseases like melanoma. This research highlighted the potential of bipiperidine derivatives in developing new pharmacological agents, demonstrating potent inhibition with certain substitutions (K. Khan et al., 2005) K. Khan, Z. Saify, Mahmud Tareq Hassan Khan, et al., 2005.

Luminescence and Antibacterial Properties

Another facet of 1,4'-bipiperidine derivatives research includes the development of metal complexes with luminescence and antibacterial properties. A study synthesized new d10 metal complexes using modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid, demonstrating significant potential in both luminescent applications and antibacterial efficacy (Xun Feng et al., 2021) Xun Feng, Junfen Li, Yuquan Feng, et al., 2021.

Anion Exchange and Sensing

Research has also explored the reversible anion exchange and sensing capabilities of large porous materials constructed from 4,4'-bipyridine. The ability of these materials to undergo reversible anion exchange, alongside their interesting anion sensing properties, underscores the versatility of bipiperidine derivatives in creating functional materials for chemical sensing (Yongcai Qiu et al., 2008) Yongcai Qiu, Zhihui Liu, Yinghua Li, et al., 2008.

CCR3 Antagonism

In the pharmaceutical industry, bipiperidine amide compounds have been identified as potent CC chemokine receptor 3 (CCR3) antagonists. The optimization of these compounds' structure-activity relationship has led to the development of candidates with high receptor affinity and effectiveness in inhibiting calcium flux and eosinophil chemotaxis, highlighting their potential in treating allergic diseases (Pauline C Ting et al., 2005) Pauline C Ting, Joe F Lee, Jie Wu, et al., 2005.

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2/i1D2,2D2,3D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVBKXJMLILLLB-YRRFPNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCNCC2)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661810 | |

| Record name | (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 | |

CAS RN |

718613-20-8 | |

| Record name | (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)